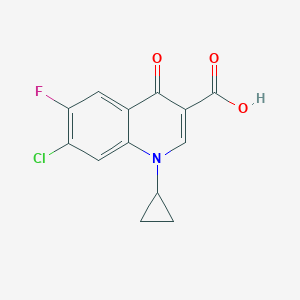

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Fluoroquinolonic acid primarily targets two enzymes involved in bacterial DNA synthesis: DNA gyrase and topoisomerase IV .

Mode of Action

Fluoroquinolonic acid acts as a direct inhibitor of DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork . The cytotoxicity of fluoroquinolonic acid likely involves a two-step process: the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of fluoroquinolonic acid affects the biochemical pathway of DNA synthesis in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the process of DNA replication, leading to the death of the bacteria .

Pharmacokinetics

Fluoroquinolonic acid exhibits favorable pharmacokinetic properties, resulting in higher serum concentrations and lower minimum inhibitory concentrations (MICs), making it appropriate for the treatment of systemic infections . The fluoroquinolones, including fluoroquinolonic acid, have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg .

Result of Action

The primary result of fluoroquinolonic acid’s action is the death of the bacteria. By inhibiting key enzymes involved in DNA replication, it prevents the bacteria from multiplying, leading to their eventual death .

Action Environment

The action of fluoroquinolonic acid can be influenced by environmental factors. For instance, its absorption can be weakened when taken orally with multivalent cations . Furthermore, its stability and efficacy can be affected by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

It is known that Fluoroquinolonic acid is one of the most promising and intensively studied drugs of contemporary anti-infective chemotherapy . It has been developed with improved pharmacokinetic properties and a broad spectrum of activity .

Cellular Effects

As an intermediate in the synthesis of ciprofloxacin, it may share some of the cellular effects of this antibiotic, which include interference with bacterial DNA replication and transcription, leading to cell death .

Molecular Mechanism

The exact molecular mechanism of Fluoroquinolonic acid is not fully understood. As an intermediate in the synthesis of ciprofloxacin, it may share some of the molecular mechanisms of this antibiotic. Ciprofloxacin works by inhibiting the bacterial DNA gyrase or the topoisomerase IV enzyme, thereby inhibiting DNA replication and transcription .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide fluoroquinolonique est synthétisé par un processus en plusieurs étapes impliquant la cyclisation de précurseurs appropriésLa dernière étape implique la formation du groupe acide carboxylique .

Méthodes de production industrielle : La production industrielle de l'acide fluoroquinolonique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'acide fluoroquinolonique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les groupes chloro et fluoro du composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent produire une variété de quinoléines substituées .

4. Applications de la recherche scientifique

L'acide fluoroquinolonique a un large éventail d'applications dans la recherche scientifique, notamment :

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.

Industrie : Employé dans les tests de contrôle de la qualité et le développement de méthodes pour les produits pharmaceutiques.

5. Mécanisme d'action

L'acide fluoroquinolonique exerce ses effets en inhibant la synthèse de l'ADN bactérien. Il se lie au complexe enzyme-ADN, stabilisant les cassures de l'ADN créées par la gyrase de l'ADN et la topoisomérase IV. Cette action bloque la progression de la fourche de réplication, conduisant à la mort des cellules bactériennes . Les cibles moléculaires impliquées sont la gyrase de l'ADN et la topoisomérase IV, qui sont essentielles pour la réplication de l'ADN bactérien .

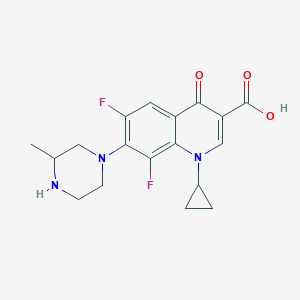

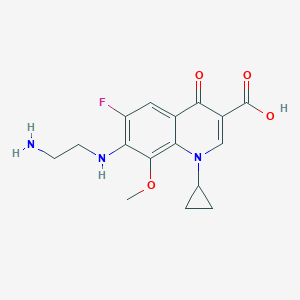

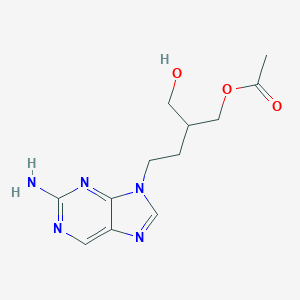

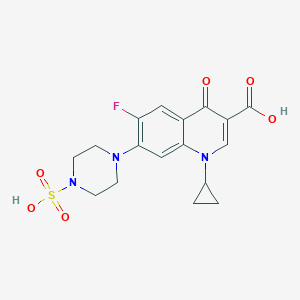

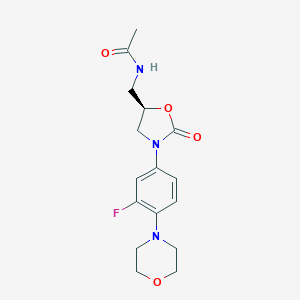

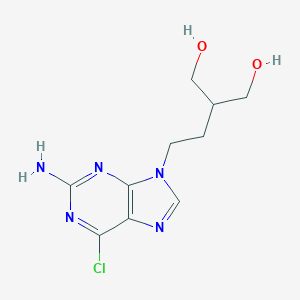

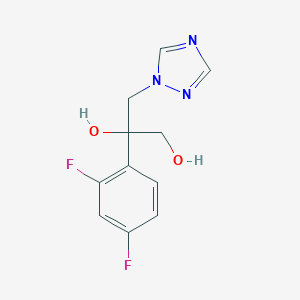

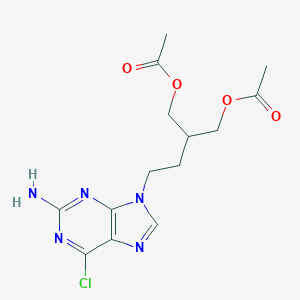

Composés similaires :

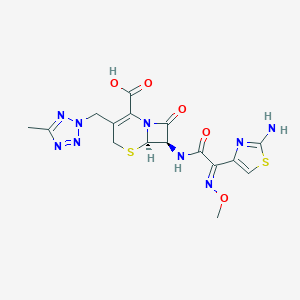

- Ciprofloxacine

- Enrofloxacine

- Norfloxacine

- Ofloxacine

Comparaison : L'acide fluoroquinolonique est unique en raison de sa structure et de ses groupes fonctionnels spécifiques, qui contribuent à ses propriétés chimiques et biologiques distinctes. Comparé à d'autres fluoroquinolones, il sert d'étalon de référence et de marqueur d'impureté, ce qui le rend précieux dans la recherche pharmaceutique et le contrôle de la qualité .

Applications De Recherche Scientifique

Fluoroquinolonic acid has a wide range of scientific research applications, including:

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its role as an impurity in ciprofloxacin and other fluoroquinolone antibiotics.

Industry: Employed in quality control testing and method development for pharmaceutical products.

Comparaison Avec Des Composés Similaires

- Ciprofloxacin

- Enrofloxacin

- Norfloxacin

- Ofloxacin

Comparison: Fluoroquinolonic acid is unique due to its specific structure and functional groups, which contribute to its distinct chemical and biological properties. Compared to other fluoroquinolones, it serves as a reference standard and impurity marker, making it valuable in pharmaceutical research and quality control .

Propriétés

IUPAC Name |

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPVACVJFUIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057846 | |

| Record name | Fluoroquinolonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-33-1 | |

| Record name | Fluoroquinolonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroquinolonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroquinolonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROQUINOLONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HKY59ZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)